molecular formula C15H17NO2 B026235 Tert-butyl 4-(cyanomethyl)cinnamate CAS No. 120225-74-3

Tert-butyl 4-(cyanomethyl)cinnamate

Cat. No. B026235
CAS RN: 120225-74-3
M. Wt: 243.3 g/mol
InChI Key: UHGFRQZECZHVKY-CMDGGOBGSA-N
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Description

Tert-butyl 4-(cyanomethyl)cinnamate is a chemical compound with the molecular formula C15H17NO2 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of Tert-butyl 4-(cyanomethyl)cinnamate consists of 15 carbon atoms, 17 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 243.30 g/mol .

Scientific Research Applications

Proteomics Research

Tert-butyl 4-(cyanomethyl)cinnamate: is utilized in proteomics research due to its role in the synthesis of peptides and proteins. It serves as a building block in the creation of complex protein models, aiding in the understanding of protein structure and function .

Enzymatic Synthesis

This compound is used in enzymatic synthesis processes. For example, it’s involved in the efficient synthesis of cinnamamides from methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors. This method is noted for its short residence time, mild reaction conditions, and the recyclability of the catalyst .

Drug Design and Development

In medicinal chemistry, Tert-butyl 4-(cyanomethyl)cinnamate derivatives are explored for their therapeutic potential. They are incorporated into synthetic compounds with neuroprotective, anti-microbial, anti-tyrosinase, and anti-inflammatory properties, which are significant in the design and development of new drugs .

Antifungal Activity

The modification of Tert-butyl 4-(cyanomethyl)cinnamate can lead to derivatives with increased antifungal action. The alteration in carbon chain length, for instance, has been shown to influence the antifungal activity, making it a valuable compound in the study of antifungal agents .

Pharmacological Studies

Cinnamic acid derivatives, including those derived from Tert-butyl 4-(cyanomethyl)cinnamate , are evaluated for various pharmacological activities such as antioxidant, antimicrobial, anticancer, and anti-inflammatory activities. These studies are crucial for discovering novel therapeutic agents .

Continuous-Flow Reaction Technology

The compound is used in continuous-flow reaction technology, which is a method that allows for the rapid and economical synthesis of chemical products. This technology is particularly beneficial for scaling up chemical reactions from the laboratory to industrial production .

Ammonolysis Reaction Research

Tert-butyl 4-(cyanomethyl)cinnamate: is involved in ammonolysis reaction research. This type of reaction is essential for the synthesis of a variety of chemical compounds, including pharmaceuticals and agrochemicals .

Material Science

In material science, this compound can be used to modify the properties of polymers and resins, enhancing their performance for specific applications. Its reactivity with other chemical groups makes it a versatile agent in the creation of advanced materials .

Mechanism of Action

While the mechanism of action for Tert-butyl 4-(cyanomethyl)cinnamate is not explicitly stated in the search results, cinnamic acid derivatives have been studied for their antimicrobial activity . The mechanism of action for these compounds often involves interaction with the cell wall and plasmatic membrane of fungi .

Future Directions

Cinnamic acid derivatives, such as Tert-butyl 4-(cyanomethyl)cinnamate, have potential applications in the development of biobased plastics . These compounds are reactive to UV light and exhibit unique properties, making them promising materials for future research and development .

properties

IUPAC Name

tert-butyl (E)-3-[4-(cyanomethyl)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-15(2,3)18-14(17)9-8-12-4-6-13(7-5-12)10-11-16/h4-9H,10H2,1-3H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGFRQZECZHVKY-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C1=CC=C(C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(cyanomethyl)cinnamate

CAS RN

120225-74-3
Record name tert-Butyl 4-(cyanomethyl)cinnamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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